molecular formula C4H4IN3O B12972587 5-iodo-1H-imidazole-4-carboxamide

5-iodo-1H-imidazole-4-carboxamide

Katalognummer: B12972587
Molekulargewicht: 237.00 g/mol
InChI-Schlüssel: JWDGXFPLXSQDOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-iodo-1H-imidazole-4-carboxamide is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1H-imidazole-4-carboxamide typically involves the iodination of 1H-imidazole-4-carboxamide. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield while minimizing environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 5-iodo-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the imidazole ring .

Wissenschaftliche Forschungsanwendungen

5-iodo-1H-imidazole-4-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-iodo-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-iodo-1H-imidazole-4-carboxamide is unique due to the presence of the iodine atom, which can significantly alter its chemical and biological properties compared to other imidazole derivatives. This makes it a valuable compound for specific applications where iodine’s properties are beneficial .

Eigenschaften

Molekularformel

C4H4IN3O

Molekulargewicht

237.00 g/mol

IUPAC-Name

5-iodo-1H-imidazole-4-carboxamide

InChI

InChI=1S/C4H4IN3O/c5-3-2(4(6)9)7-1-8-3/h1H,(H2,6,9)(H,7,8)

InChI-Schlüssel

JWDGXFPLXSQDOR-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C(N1)I)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.